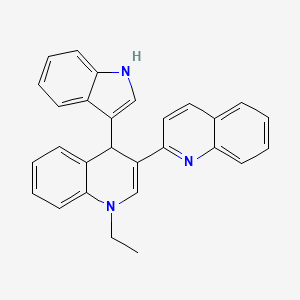
1'-ethyl-4'-(1H-indol-3-yl)-4'H-2,3'-biquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1’-Ethyl-4’-(1H-indol-3-yl)-4’H-2,3’-biquinoline is a complex organic compound that belongs to the class of heterocyclic aromatic compounds It features a unique structure combining an indole moiety with a biquinoline framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1’-ethyl-4’-(1H-indol-3-yl)-4’H-2,3’-biquinoline typically involves multi-step organic reactions. One common approach starts with the preparation of the indole derivative, followed by its coupling with a quinoline precursor. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. The use of green chemistry principles, such as solvent recycling and energy-efficient methods, is also considered to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: 1’-Ethyl-4’-(1H-indol-3-yl)-4’H-2,3’-biquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced quinoline derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can be performed using reagents like nitric acid or halogens under controlled conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acetic acid.
Reduction: Hydrogen gas, palladium catalyst, ethanol.
Substitution: Nitric acid, halogens (chlorine, bromine), sulfuric acid.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Nitrated or halogenated quinoline derivatives.
Aplicaciones Científicas De Investigación
1’-Ethyl-4’-(1H-indol-3-yl)-4’H-2,3’-biquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 1’-ethyl-4’-(1H-indol-3-yl)-4’H-2,3’-biquinoline involves its interaction with specific molecular targets and pathways. The indole moiety can interact with biological receptors, such as G-protein coupled receptors (GPCRs) and enzymes, modulating their activity. The quinoline framework can intercalate with DNA, affecting gene expression and cellular processes. These interactions contribute to the compound’s biological activities, including its antimicrobial and anticancer effects.
Comparación Con Compuestos Similares
1-Ethyl-4’-(1H-indol-3-yl)-4’H-2,3’-biquinoline: A closely related compound with similar structural features and chemical properties.
1-Methyl-4’-(1H-indol-3-yl)-4’H-2,3’-biquinoline: Another derivative with a methyl group instead of an ethyl group, showing slight differences in reactivity and biological activity.
4’-(1H-Indol-3-yl)-4’H-2,3’-biquinoline: Lacks the ethyl group, resulting in different chemical and biological properties.
Uniqueness: 1’-Ethyl-4’-(1H-indol-3-yl)-4’H-2,3’-biquinoline stands out due to its unique combination of an indole moiety and a biquinoline framework. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C28H23N3 |
|---|---|
Peso molecular |
401.5 g/mol |
Nombre IUPAC |
1-ethyl-4-(1H-indol-3-yl)-3-quinolin-2-yl-4H-quinoline |
InChI |
InChI=1S/C28H23N3/c1-2-31-18-23(26-16-15-19-9-3-6-12-24(19)30-26)28(21-11-5-8-14-27(21)31)22-17-29-25-13-7-4-10-20(22)25/h3-18,28-29H,2H2,1H3 |
Clave InChI |
KLKAYHZLTWSZEV-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=C(C(C2=CC=CC=C21)C3=CNC4=CC=CC=C43)C5=NC6=CC=CC=C6C=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(4-bromophenyl)carbonyl]-6-fluoroquinolin-4(1H)-one](/img/structure/B12495200.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)-N-[4-(propan-2-yl)phenyl]glycinamide](/img/structure/B12495201.png)
![2-(1H-indol-3-yl)-N-[3-(pyrimidin-2-yloxy)benzyl]ethanamine](/img/structure/B12495207.png)
![2-iodo-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12495225.png)
![7-chloro-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B12495228.png)
![2,4-dichloro-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12495229.png)
![1-[(3,4-Dimethoxyphenyl)methyl]-4-(3-phenylpropyl)piperazine](/img/structure/B12495232.png)
![(4Z)-5-methyl-2-phenyl-4-[2-(quinolin-6-yl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12495237.png)

![4-N,13-N-bis[(3-fluorophenyl)methyl]-2-thia-5,6,7,10,11,12-hexazatricyclo[8.3.0.03,7]trideca-1(13),3,5,11-tetraene-4,13-dicarboxamide](/img/structure/B12495247.png)
![N~2~-(3-chloro-4-methylphenyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12495251.png)
![Ethyl 3-{[(4-tert-butylphenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12495255.png)
![N-(3-chloro-2-methylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12495256.png)
![10-(2-fluorophenyl)-6,7,8,10-tetrahydro[1,3]dioxolo[4,5-b]acridin-9(5H)-one](/img/structure/B12495258.png)
